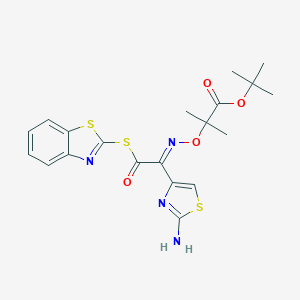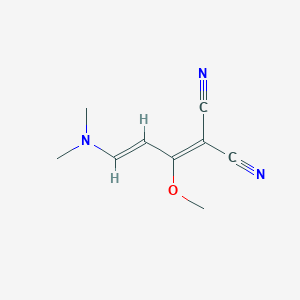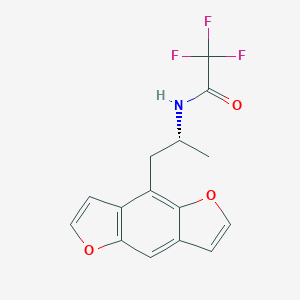
(R)-Dragonfly N-Trifluoroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Dragonfly N-Trifluoroacetamide is a chemical compound with the molecular formula C15H12F3NO3 and a molecular weight of 311.26 g/mol . This compound is known for its unique trifluoroacetamide group, which imparts distinct chemical properties and reactivity. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Dragonfly N-Trifluoroacetamide typically involves the introduction of the trifluoroacetamide group into a precursor molecule. One common method is the reaction of a suitable amine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is typically maintained at low to moderate levels to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of ®-Dragonfly N-Trifluoroacetamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
化学反应分析
Types of Reactions
®-Dragonfly N-Trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Oxidation Reactions: Oxidation of ®-Dragonfly N-Trifluoroacetamide can lead to the formation of various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other electrophiles. The reactions are typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are commonly used. The reactions are usually performed at low temperatures to prevent over-reduction.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used to oxidize ®-Dragonfly N-Trifluoroacetamide. The reactions are typically carried out under acidic or basic conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted trifluoroacetamides, while reduction reactions can produce amines or other reduced derivatives. Oxidation reactions can lead to the formation of oxidized products, such as carboxylic acids or ketones.
科学研究应用
®-Dragonfly N-Trifluoroacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique trifluoroacetamide group makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in biochemical studies to investigate the effects of trifluoroacetamide-containing molecules on biological systems. It can serve as a probe for studying enzyme activity and protein interactions.
Medicine: ®-Dragonfly N-Trifluoroacetamide is explored for its potential therapeutic applications. Its unique chemical properties make it a candidate for drug development and medicinal chemistry research.
Industry: The compound is used in the development of new materials and chemical processes. Its trifluoroacetamide group imparts desirable properties, such as increased stability and reactivity, to industrial products.
作用机制
The mechanism of action of ®-Dragonfly N-Trifluoroacetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
®-Dragonfly N-Trifluoroacetamide can be compared with other similar compounds, such as:
2,2,2-Trifluoroacetamide: This compound shares the trifluoroacetamide group but has a simpler structure.
N-Methyltrifluoroacetamide: This compound has a methyl group attached to the nitrogen atom of the trifluoroacetamide group.
Trifluoroacetamidine: This compound contains a trifluoroacetamidine group, which is structurally similar to the trifluoroacetamide group.
The uniqueness of ®-Dragonfly N-Trifluoroacetamide lies in its specific structure and the presence of the trifluoroacetamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
属性
IUPAC Name |
2,2,2-trifluoro-N-[(2R)-1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-8(19-14(20)15(16,17)18)6-11-10-3-5-21-12(10)7-9-2-4-22-13(9)11/h2-5,7-8H,6H2,1H3,(H,19,20)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFRAEFKSDEAJF-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C(=CC3=C1C=CO3)C=CO2)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C2C(=CC3=C1C=CO3)C=CO2)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

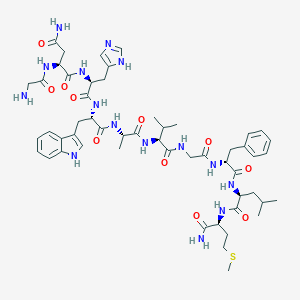

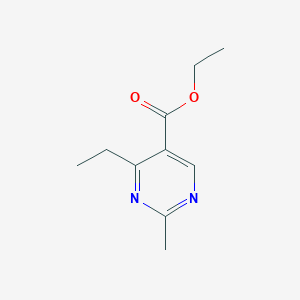

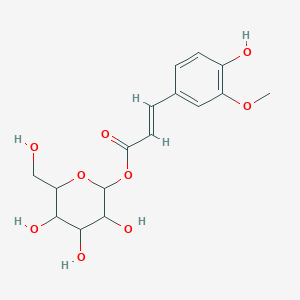


![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)


